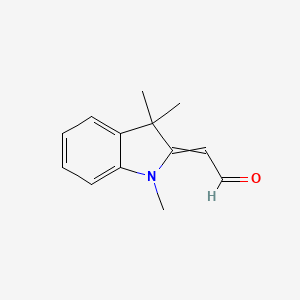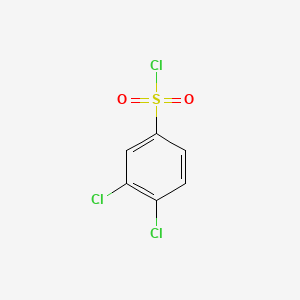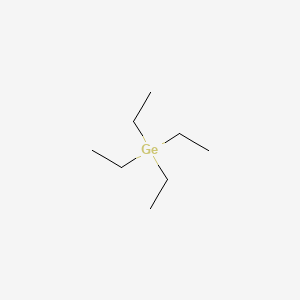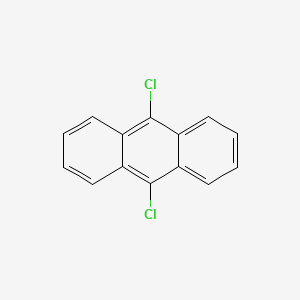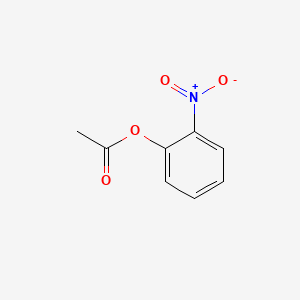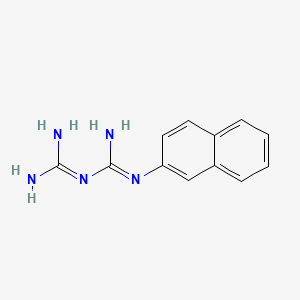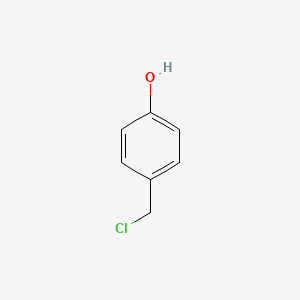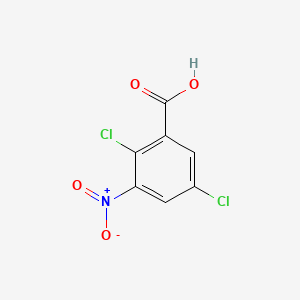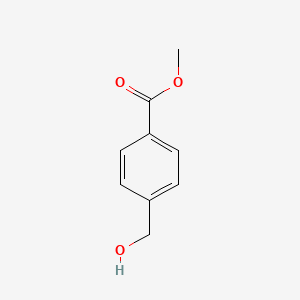
4-(羟甲基)苯甲酸甲酯
概述
描述
Methyl 4-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-(hydroxymethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-(hydroxymethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(hydroxymethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
4-(羟甲基)苯甲酸甲酯:科学研究应用的全面分析
抗菌剂: 4-(羟甲基)苯甲酸甲酯具有抗菌特性,特别是对革兰氏阳性厌氧菌。 它用于抑制酵母菌生长,并因其防止微生物污染的能力而用作各种制剂中的防腐剂 .
蛋白质组学研究: 该化合物在蛋白质组学研究中很有价值,可作为蛋白质表征和分析的生化工具。 它在蛋白质组学应用中的具体作用可能涉及酮酸的合成,而酮酸对于研究蛋白质相互作用和功能至关重要 .
酮酸的合成: 在有机化学中,4-(羟甲基)苯甲酸甲酯用于合成酮酸。 这些酸是各种生化途径中的重要中间体,对于合成复杂的有机分子至关重要 .
药物应用: 虽然搜索结果中没有明确详细说明,但像4-(羟甲基)苯甲酸甲酯这样的化合物由于其化学性质,通常在药物研究中用于药物制剂和开发。
化妆品行业: 同样,这类酯类由于其稳定性和安全性,通常在化妆品行业中用作防腐剂或有机中间体。
食品行业: 4-(羟甲基)苯甲酸甲酯的抗菌性质也使其适合用作食品工业中的防腐剂,以确保食品产品的保质期和安全性。
有关每个应用的更详细信息或具体研究,需要进一步的研究和访问专门的数据库。
MilliporeSigma - Methyl 4-hydroxybenzoate MilliporeSigma - Methyl 4-(hydroxymethyl)benzoate Santa Cruz Biotechnology - Methyl 4-(hydroxymethyl)benzoate
安全和危害
Methyl 4-(hydroxymethyl)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible material and containers may explode when heated .
作用机制
Target of Action
Methyl 4-(hydroxymethyl)benzoate is a synthetic compound . .
Mode of Action
It’s structurally similar to methyl 4-hydroxybenzoate, which is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics
Pharmacokinetics
It’s known that the compound is soluble in chloroform , which could potentially influence its bioavailability and distribution within the body.
属性
IUPAC Name |
methyl 4-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFYEFYHJRJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064501 | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6908-41-4 | |
| Record name | Methyl 4-(hydroxymethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6908-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006908414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Methyl 4-(hydroxymethyl)benzoate play in the plasma-driven pinacol coupling reaction of Methyl 4-formylbenzoate?
A1: Methyl 4-(hydroxymethyl)benzoate is identified as a side product, not the main product, in the plasma-driven pinacol coupling reaction using Methyl 4-formylbenzoate (MFB) as the starting material. [] The main product is the pinacol resulting from the coupling of two MFB molecules. The formation of Methyl 4-(hydroxymethyl)benzoate is attributed to reactions involving radicals generated in the plasma-liquid interface, potentially including hydrogen radicals or hydroxyl radicals, reacting with MFB.
Q2: How does the formation of Methyl 4-(hydroxymethyl)benzoate impact the efficiency of the desired pinacol coupling reaction?
A2: The formation of Methyl 4-(hydroxymethyl)benzoate, along with other identified side products, directly competes with the desired pinacol coupling pathway. This side reaction consumes the starting material (MFB) and reduces the overall yield of the desired pinacol product. [] Further research into controlling the plasma conditions and reaction environment could potentially minimize these side reactions and enhance the selectivity towards the desired pinacol product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
